4-Chloro-2,5-difluorophenol
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Overview
Description
4-Chloro-2,5-difluorophenol is a chemical compound with the molecular formula C6H3ClF2O and a molecular weight of 164.54 g/mol It is a halogenated phenol, characterized by the presence of chlorine and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,5-difluorophenol typically involves the halogenation of phenol derivatives. One common method includes the chlorination and fluorination of phenol under controlled conditions. For instance, the reaction of 2,5-difluorophenol with chlorine gas in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where phenol derivatives are treated with chlorine and fluorine sources in reactors designed to handle the exothermic nature of halogenation reactions. The reaction conditions, such as temperature, pressure, and catalyst choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,5-difluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the phenolic group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones .
Scientific Research Applications
4-Chloro-2,5-difluorophenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2,5-difluorophenol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,5-difluorophenol: Similar in structure but with different positions of chlorine and fluorine atoms.
2,4-Dichlorophenol: Contains two chlorine atoms instead of a combination of chlorine and fluorine.
2,5-Difluorophenol: Lacks the chlorine atom present in 4-Chloro-2,5-difluorophenol.
Uniqueness
This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in applications where specific halogenation patterns are required .
Properties
IUPAC Name |
4-chloro-2,5-difluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEXWGNRCJUGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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